Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, also known as 3-amino-3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid, is an organic compound with the molecular formula C₁₆H₁₇NO₃. This compound is a derivative of phenylalanine, featuring a unique substitution pattern that includes a benzyloxy group and a methoxy group on the aromatic ring. It serves as a significant building block in organic synthesis, particularly in the pharmaceutical industry, where it acts as a precursor for various drugs and agrochemicals .
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is classified as an amino acid derivative due to the presence of an amino group attached to the carbon chain adjacent to the aromatic ring. It also falls under the category of phenolic compounds due to the methoxy and benzyloxy substituents on the phenyl ring.
The synthesis of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid typically involves several key steps:
The reaction conditions for these synthetic steps typically require careful control of temperature and pH to ensure high yields and selectivity. For example, benzylation reactions are often conducted under reflux conditions with appropriate solvents like dimethylformamide (DMF) or dichloromethane.
The molecular structure of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid features:
The structural formula can be represented as follows:
Key spectroscopic data confirming its structure includes:
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid involves its interaction with biological targets such as enzymes or receptors. The presence of benzyloxy and methoxy groups enhances its binding affinity and specificity towards these targets. It may inhibit enzyme activity by binding to active sites or modulate receptor activity by acting as an agonist or antagonist .
Relevant data from studies indicate that this compound exhibits significant stability under various pH conditions, making it suitable for diverse applications .
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid has several scientific uses:
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (CAS 299164-71-9, C₁₆H₁₇NO₄) features a molecular framework integrating an α-amino acetic acid moiety with a diaryl ether system. Its structure comprises a benzyl-protected phenolic oxygen adjacent to an ortho-methoxy group, enabling diverse electronic and steric interactions with biological targets [4]. The carboxylic acid and amino groups provide sites for salt formation, derivatization, and coordination, making this scaffold a focal point in drug design. The compound’s significance stems from its role as a precursor or intermediate in synthesizing bioactive molecules targeting metabolic, inflammatory, and oxidative pathways [7].
Initial synthetic routes exploited reductive amination strategies between 4-benzyloxy-3-methoxybenzaldehyde derivatives and glycine equivalents. Early optimizations addressed challenges in imine formation under acidic conditions, where electron-rich aldehydes required prolonged refluxing in ethanol with sodium borohydride reduction [3] [9]. Alternative pathways employed Buchwald–Hartwig amination of 4-bromo-N-protected benzenesulfonamides with 2-methoxybenzylamines, though this proved less efficient for primary amino acids [3].
Table 1: Early Synthetic Derivatives and Key Modifications
R Group | Synthetic Method | Primary Application | Reference |
---|---|---|---|
-SO₂NH-thiazolyl | Reductive amination | 12-LOX inhibition | [3] |
-CONH-pyridinyl | Copper-catalyzed N-arylation | PPARα agonism | [1] |
Fused triazolopyridine | Oxidative cyclization | Antibacterial agents | [9] |
Kojic acid-pyran | Multicomponent reaction | Tyrosinase inhibition | [5] |
Early pharmacological studies revealed that the unsubstituted benzyloxy analog exhibited modest enzyme inhibition but served as a critical proof-of-concept for structural optimization. For example, incorporation of electron-withdrawing groups (e.g., 4-F, 4-Cl) on the benzyl ring significantly enhanced tyrosinase inhibitory activity (IC₅₀ = 7.69 μM for fluorinated analog vs. >100 μM for unsubstituted) [5]. Similarly, replacing the acetic acid with bioisosteric sulfonamides yielded potent 12-lipoxygenase (12-LOX) inhibitors (e.g., compound 35, IC₅₀ = 15 nM), demonstrating the scaffold’s adaptability [3].
This scaffold’s diaryl ether backbone mimics endogenous ligands like ferulic acid, enabling AMPK activation. Derivatives such as (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid reduced hepatic triglyceride accumulation by modulating AMPK/SREBP-1 signaling, validating the pharmacophore’s relevance in metabolic disorders [6]. In PPARα agonists, the 4-benzyloxy-3-methoxy motif enhanced selectivity over PPARγ/δ isoforms. Compound A91 (a carboxylate derivative) demonstrated cellular potencies <50 nM and >2,700-fold selectivity, attributed to optimal hydrophobic filling of the U-shaped PPARα ligand-binding domain [1].
Table 2: Therapeutic Applications of Key Analogs
Therapeutic Area | Analog Structure | Biological Target | Potency (IC₅₀/EC₅₀) | |
---|---|---|---|---|
Diabetic retinopathy | 4a (A91) | PPARα | <50 nM (cellular) | [1] |
Melanogenesis | 6b (kojic acid-pyran) | Tyrosinase | 7.69 μM | [5] |
NAFLD | (E)-3-arylacrylic acids | AMPK | Not quantified | [6] |
Thrombosis | 4-sulfonamide derivatives | 12-LOX | 15–100 nM | [3] |
The α-amino acid moiety facilitated hybrid molecule design. Kojic acid fused 2-amino-3-cyano-4H-pyran derivatives (e.g., 6b) leveraged the scaffold’s metal-chelating capacity to inhibit tyrosinase (Ki = 7.57 μM). Docking studies confirmed critical hydrogen bonds between the carboxylic acid and His263 within the enzyme’s active site [5]. Similarly, triazolopyridine conjugates exhibited antibacterial properties, where the benzyloxy group enhanced membrane penetration [9].
Compared to simpler aryl acetic acids (e.g., diclofenac), this scaffold’s ortho-benzyloxy motif introduces steric bulk that selectively modulates target engagement. In lipoxygenase inhibitors, analogs lacking the benzyloxy group showed reduced 12-LOX potency due to inadequate hydrophobic pocket interactions [3]. The methoxy group further fine-tunes electron density, as evidenced by PPARα agonists where demethylated analogs suffered >10-fold potency loss [1].
Table 3: Structural Motifs and Their Functional Roles
Structural Region | Key Interactions | Impact on Bioactivity |
---|---|---|
α-Amino acid | Salt bridges with Lys/Arg residues | Enhances solubility and target binding |
3-Methoxy group | Hydrophobic contacts & steric guidance | Prevents off-target binding to PPARγ/LOX isoforms |
4-Benzyloxy ring | π-Stacking with Phe/His residues | Improves isoform selectivity (e.g., PPARα vs. δ) |
Benzyl substituents (e.g., 4-F) | Enhanced membrane permeability | Lowers IC₅₀ in cellular assays |
The scaffold’s versatility is evident in its synergy with privileged structures. Fusion with kojic acid’s pyrone ring produced dual-action antioxidants and tyrosinase inhibitors, while incorporation into [1,2,4]triazolo[4,3-a]pyridines enabled fluorescence properties for chemosensing [5] [9]. Unlike rigid quinoline-based PPARα agonists, the scaffold’s rotatable bonds permit conformational adaptation, explaining its efficacy in blood-retinal barrier penetration and in vivo reduction of vascular leakage in diabetic rat models [1]. Recent innovations focus on bioisosteric replacements, such as sulfonamide swaps for carboxylic acids to improve metabolic stability while retaining potency against targets like 12-LOX [3].
Concluding Remarks
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid exemplifies a multifunctional building block whose value lies in its modularity and target adaptability. Its evolution from a synthetic intermediate to a core structure in enzyme inhibitors reflects rational design principles addressing potency, selectivity, and pharmacokinetics. Future directions include exploiting its chiral center for enantioselective target engagement and further hybrid designs for multifunctional therapeutics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1